molecular formula C7H19ClN2O3S2 B14696300 S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride CAS No. 23545-60-0

S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride

Cat. No.: B14696300
CAS No.: 23545-60-0
M. Wt: 278.8 g/mol
InChI Key: YZKJTIRCAZBIGM-UHFFFAOYSA-N
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Description

S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride is a chemical compound with a complex structure that includes both amino and thiosulfate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride typically involves the reaction of 3-aminopropylamine with a thiosulfate ester. The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods such as chromatography and distillation ensures the high purity of the final product. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and substituted amino compounds.

Scientific Research Applications

S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

23545-60-0

Molecular Formula

C7H19ClN2O3S2

Molecular Weight

278.8 g/mol

IUPAC Name

2-(3-aminopropylamino)-2-methyl-1-sulfosulfanylpropane;hydrochloride

InChI

InChI=1S/C7H18N2O3S2.ClH/c1-7(2,9-5-3-4-8)6-13-14(10,11)12;/h9H,3-6,8H2,1-2H3,(H,10,11,12);1H

InChI Key

YZKJTIRCAZBIGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSS(=O)(=O)O)NCCCN.Cl

Origin of Product

United States

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